molecular formula C25H37N5O5 B12552743 L-Leucylglycyl-L-leucyl-L-tryptophan CAS No. 183670-85-1

L-Leucylglycyl-L-leucyl-L-tryptophan

Katalognummer: B12552743
CAS-Nummer: 183670-85-1
Molekulargewicht: 487.6 g/mol
InChI-Schlüssel: QDXBJTMZDQEVOD-JBACZVJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucylglycyl-L-leucyl-L-tryptophan is a synthetic peptide composed of the amino acids leucine, glycine, and tryptophan

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucylglycyl-L-leucyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucylglycyl-L-leucyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the tryptophan residue, affecting the peptide’s properties.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Wissenschaftliche Forschungsanwendungen

L-Leucylglycyl-L-leucyl-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Wirkmechanismus

The mechanism of action of L-Leucylglycyl-L-leucyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cell proliferation, apoptosis, or immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Leucyl-L-leucine methyl ester: Known for its cytotoxic effects on immune cells.

    L-Leucylglycylglycine: Studied for its effects on cell envelope-associated proteinases.

Uniqueness

L-Leucylglycyl-L-leucyl-L-tryptophan is unique due to its specific sequence and the presence of tryptophan, which can impart distinct biochemical properties. Its ability to interact with various molecular targets makes it a versatile compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

183670-85-1

Molekularformel

C25H37N5O5

Molekulargewicht

487.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C25H37N5O5/c1-14(2)9-18(26)23(32)28-13-22(31)29-20(10-15(3)4)24(33)30-21(25(34)35)11-16-12-27-19-8-6-5-7-17(16)19/h5-8,12,14-15,18,20-21,27H,9-11,13,26H2,1-4H3,(H,28,32)(H,29,31)(H,30,33)(H,34,35)/t18-,20-,21-/m0/s1

InChI-Schlüssel

QDXBJTMZDQEVOD-JBACZVJFSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.